molecular formula C10H12N4O2 B3197207 4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1004194-62-0

4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B3197207
CAS RN: 1004194-62-0
M. Wt: 220.23 g/mol
InChI Key: YMCJHVAPHSNAQN-UHFFFAOYSA-N
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Description

4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as FMPC, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been found to have promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds play a significant role in the development of pharmaceuticals, dyes, and agricultural products. The chemistry of compounds like 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones has been highlighted for its utility in synthesizing a wide array of heterocyclic compounds including pyrazolo-imidazoles, thiazoles, and spiropyrans. Such reactivity showcases the potential of compounds with pyrazole moieties in synthesizing diverse chemical entities for various applications (Gomaa & Ali, 2020).

Antitumor Activity

Imidazole and its derivatives, which share a similarity in heterocyclic structure to the compound , have been reviewed for their antitumor activities. This includes the study of various derivatives such as bis(2-chloroethyl)amino derivatives of imidazole, which have shown promise in preclinical testing for antitumor drugs. This indicates the potential for compounds with similar structures, including pyrazole derivatives, to be investigated for antitumor properties (Iradyan et al., 2009).

Pharmaceutical Applications

The search for compounds with central nervous system (CNS) activity has identified heterocycles with nitrogen, sulfur, and oxygen as significant contributors. This includes furan, pyrazole, and their derivatives, suggesting their potential in developing new CNS drugs. The structural diversity of these compounds allows for a broad spectrum of biological activities, ranging from antimicrobial to anticonvulsant effects (Saganuwan, 2017).

properties

IUPAC Name

4-amino-N-(furan-2-ylmethyl)-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-14-6-8(11)9(13-14)10(15)12-5-7-3-2-4-16-7/h2-4,6H,5,11H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCJHVAPHSNAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2=CC=CO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201178115
Record name 4-Amino-N-(2-furanylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

CAS RN

1004194-62-0
Record name 4-Amino-N-(2-furanylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004194-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-(2-furanylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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